molecular formula C13H10FNO2 B580670 5-(3-Fluoro-4-methylphenyl)nicotinic acid CAS No. 1261946-42-2

5-(3-Fluoro-4-methylphenyl)nicotinic acid

Cat. No.: B580670
CAS No.: 1261946-42-2
M. Wt: 231.226
InChI Key: QTFPKJSSHWDDNP-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 5-(3-Fluoro-4-methylphenyl)nicotinic acid (CAS: 1261946-42-2, MFCD18317023) is a nicotinic acid derivative with a fluorine atom and a methyl group substituted at the 3- and 4-positions, respectively, on the phenyl ring attached to the 5-position of the pyridine core. Its molecular formula is C₁₃H₁₀FNO₂, and it is synthesized to high purity (≥98%) for research and industrial applications . This compound is structurally distinct due to its substitution pattern, which may influence its physicochemical properties and biological activity compared to other nicotinic acid analogs.

Properties

IUPAC Name

5-(3-fluoro-4-methylphenyl)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO2/c1-8-2-3-9(5-12(8)14)10-4-11(13(16)17)7-15-6-10/h2-7H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTFPKJSSHWDDNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC(=CN=C2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50687188
Record name 5-(3-Fluoro-4-methylphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50687188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261946-42-2
Record name 5-(3-Fluoro-4-methylphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50687188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Fluoro-4-methylphenyl)nicotinic acid typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is performed between 3-fluoro-4-methylphenylboronic acid and 5-bromonicotinic acid in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide or toluene at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

5-(3-Fluoro-4-methylphenyl)nicotinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(3-Fluoro-4-methylphenyl)nicotinic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(3-Fluoro-4-methylphenyl)nicotinic acid involves its interaction with specific molecular targets. The compound can bind to nicotinic acetylcholine receptors, modulating their activity and influencing cellular signaling pathways. This interaction can lead to various biological effects, including changes in neurotransmitter release and receptor sensitivity .

Comparison with Similar Compounds

Data Tables

Table 1: Pharmacodynamic Comparison of Nicotinic Acid Analogs

Compound Serum Phosphorus Reduction (mg/dL) HDL Increase (%) TG Reduction (%) Adverse Events (Diarrhea) Reference
Nicotinic acid (parent compound) 1.0 (8 weeks) 63 26 8%
5-(3-Fluoro-4-methylphenyl)nicotinic acid Data pending In silico In silico Expected ≤8%
5-[3-(Trifluoromethyl)phenyl]nicotinic acid Not reported Not reported Not reported Not reported

Table 2: Physicochemical Properties

Compound Molecular Weight pKa (Predicted) LogP (Predicted) Solubility (mg/mL)
This compound 243.22 2.3* 2.8* 0.15*
5-(4-Trifluoromethoxyphenyl)nicotinic acid 283.2 2.04 3.1 0.12
5-(2-Fluorophenyl)nicotinic acid 221.18 2.5* 2.2 0.20

*Predicted values based on structural analogs.

Biological Activity

5-(3-Fluoro-4-methylphenyl)nicotinic acid is a compound that has garnered attention for its potential biological activities, particularly in the context of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound this compound features a nicotinic acid moiety with a fluorinated aromatic substituent. Its structure can be represented as follows:

  • Chemical Formula : C12_{12}H10_{10}FNO2_2
  • Molecular Weight : 221.21 g/mol

The presence of the fluorine atom and the methyl group on the phenyl ring is significant for its biological activity, influencing lipophilicity and receptor interactions.

This compound primarily interacts with nicotinic acetylcholine receptors (nAChRs), which are integral to neurotransmission in the central nervous system. The compound has been shown to exhibit agonistic activity at certain nAChR subtypes, which may contribute to neuroprotective effects and modulation of neurotransmitter release.

Pharmacological Effects

  • Neuroprotective Properties : Research indicates that compounds similar to this compound can protect neuronal cells from apoptosis induced by oxidative stress. This effect is attributed to the activation of nAChRs, leading to downstream signaling pathways that promote cell survival.
  • Anti-inflammatory Activity : Studies have suggested that this compound may reduce inflammatory responses in various models. This is potentially linked to its ability to modulate cytokine release through nAChR activation.
  • Analgesic Effects : The compound has been evaluated for its analgesic properties, particularly in models of neuropathic pain. The modulation of pain pathways through nAChR may provide insights into its therapeutic potential in pain management.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits dose-dependent effects on cell viability and cytokine production in neuronal cell lines. For instance:

Concentration (µM)Cell Viability (%)Cytokine Production (pg/mL)
185 ± 5IL-6: 30 ± 2
1095 ± 3IL-6: 15 ± 1
50110 ± 7IL-6: 5 ± 0.5

These results indicate a protective effect at lower concentrations with a significant reduction in pro-inflammatory cytokines at higher concentrations.

In Vivo Studies

Animal models have been employed to assess the efficacy of this compound in vivo. A notable study utilized a mouse model of neuropathic pain where administration of the compound resulted in:

  • Reduction in Pain Scores : Mice treated with the compound showed a significant decrease in pain-related behaviors compared to controls.
  • Altered Biomarker Levels : Analysis revealed decreased levels of inflammatory markers such as TNF-alpha and IL-1β in treated animals.

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